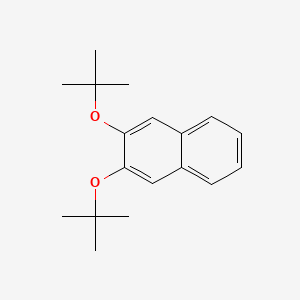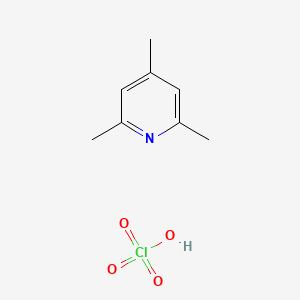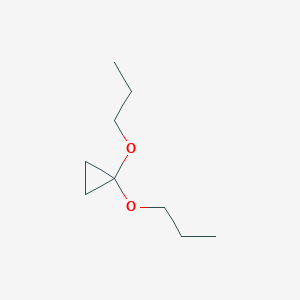
1,1-Dipropoxycyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dipropoxycyclopropane is an organic compound belonging to the class of cyclopropanes, which are characterized by a three-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Dipropoxycyclopropane can be synthesized through the reaction of propyl alcohol with cyclopropane derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction between propyl alcohol and a cyclopropane precursor.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dipropoxycyclopropane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Substitution reactions involve the replacement of one or more hydrogen atoms with other functional groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dipropoxycyclopropane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Dipropoxycyclopropane involves its interaction with various molecular targets and pathways. The compound’s cyclopropane ring is highly strained, making it reactive and capable of undergoing ring-opening reactions. These reactions can lead to the formation of new chemical bonds and the generation of reactive intermediates that interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
1,1-Difluorocyclopropane: Known for its use in medicinal chemistry and as a precursor for fluorinated compounds.
1,1-Dichlorocyclopropane: Used in the synthesis of chlorinated organic compounds.
1,1-Dimethoxycyclopropane: Utilized in organic synthesis as a reagent.
Uniqueness: 1,1-Dipropoxycyclopropane is unique due to its specific propoxy substituents, which impart distinct chemical properties and reactivity compared to other cyclopropane derivatives. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
61154-40-3 |
|---|---|
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
1,1-dipropoxycyclopropane |
InChI |
InChI=1S/C9H18O2/c1-3-7-10-9(5-6-9)11-8-4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
UGSYKMMYUHBASY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1(CC1)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


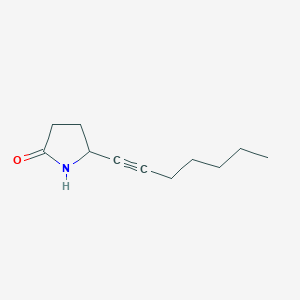
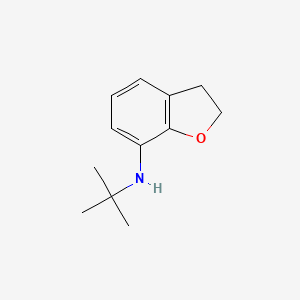
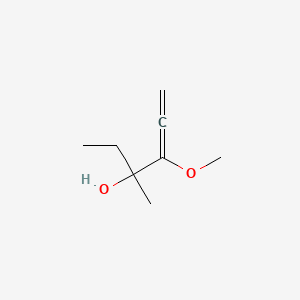

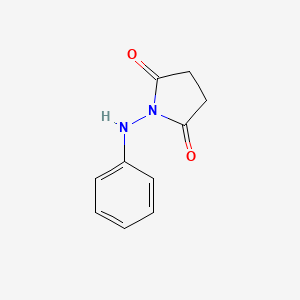
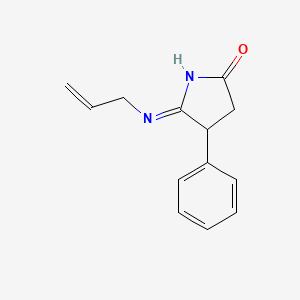
![2-[(4-Hydroxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B14589615.png)
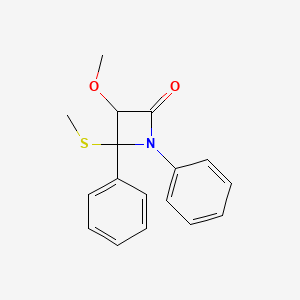
![N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14589626.png)
![4-Hydroxy-2-{[2-phenyl-2-(propan-2-yl)hydrazinylidene]methyl}butanoic acid](/img/structure/B14589630.png)

